molecular formula C29H34O3 B12764502 Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80844-23-1

Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12764502
CAS No.: 80844-23-1
M. Wt: 430.6 g/mol
InChI Key: NMKZGOKRSGWXOS-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems. This particular compound features a benzene ring substituted with various functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the necessary substituents onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where benzene is reacted with various electrophiles in the presence of catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: AlCl3, FeCl3, various electrophiles (e.g., halogens, nitro groups).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with various molecular targets. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while its functional groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
  • Benzene, 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
  • Benzene, 1-((2-(4-propoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Uniqueness

What sets Benzene, 1-((2-(4-(cyclohexyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- apart from similar compounds is the presence of the cyclohexyloxy group. This group can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity. Additionally, the cyclohexyloxy group may enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

80844-23-1

Molecular Formula

C29H34O3

Molecular Weight

430.6 g/mol

IUPAC Name

1-cyclohexyloxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C29H34O3/c1-29(2,24-16-18-27(19-17-24)31-25-11-5-3-6-12-25)22-30-21-23-10-9-15-28(20-23)32-26-13-7-4-8-14-26/h4,7-10,13-20,25H,3,5-6,11-12,21-22H2,1-2H3

InChI Key

NMKZGOKRSGWXOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC4CCCCC4

Origin of Product

United States

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